
(4-Hydroxyphenyl)diphenylsulfonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)diphenylsulfonium iodide is an organic compound with the molecular formula C18H15IOS. It is a sulfonium salt that features a sulfonium cation bonded to a 4-hydroxyphenyl group and two phenyl groups, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)diphenylsulfonium iodide typically involves the reaction of diphenyl sulfide with iodine and a 4-hydroxyphenyl derivative under specific conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyphenyl)diphenylsulfonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or potassium alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide derivatives.
Substitution: Various substituted sulfonium salts.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)diphenylsulfonium iodide has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)diphenylsulfonium iodide involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to various biological effects. The compound’s ability to generate reactive species makes it useful in applications like photopolymerization and biological imaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenyl sulfone (Bisphenol S): This compound is similar in structure but lacks the sulfonium group.
Diphenyl sulfoxide: This compound is an oxidized form of diphenyl sulfide and is used as an intermediate in organic synthesis.
Triphenylsulfonium iodide: Similar to (4-Hydroxyphenyl)diphenylsulfonium iodide but with three phenyl groups instead of a 4-hydroxyphenyl group.
Uniqueness
This compound is unique due to its combination of a sulfonium group with a 4-hydroxyphenyl group. This unique structure imparts specific chemical reactivity and photoinitiating properties, making it valuable in specialized applications such as photopolymerization and biological imaging .
Eigenschaften
Molekularformel |
C18H15IOS |
|---|---|
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-diphenylsulfanium;iodide |
InChI |
InChI=1S/C18H14OS.HI/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H |
InChI-Schlüssel |
LOPYJNYFUGDINT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
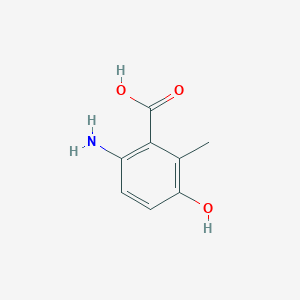
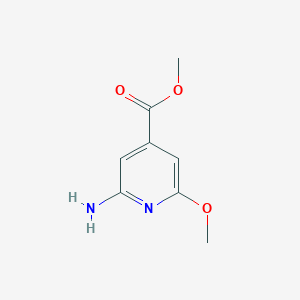
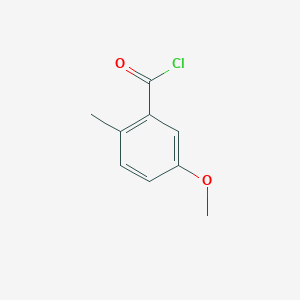
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)

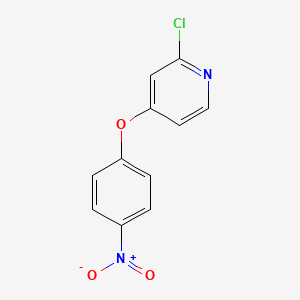
![3-Hydroxymethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13928158.png)
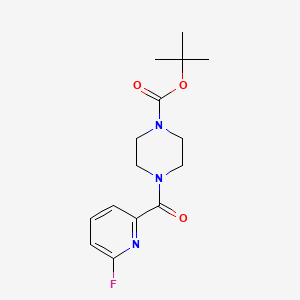
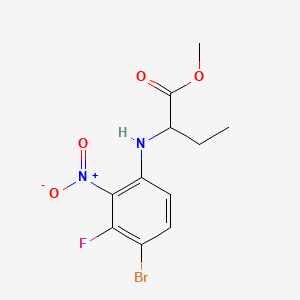
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
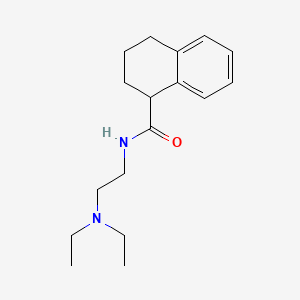
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
